molecular formula C8H7BrFNO B184462 N-(4-Bromo-2-fluorophenyl)acetamide CAS No. 326-66-9

N-(4-Bromo-2-fluorophenyl)acetamide

Cat. No. B184462
CAS RN: 326-66-9
M. Wt: 232.05 g/mol
InChI Key: BCYGKMDWQBWUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Bromo-2-fluorophenyl)acetamide” is a chemical compound with the CAS Number: 326-66-9 . It has a linear formula of C8H7BrFNO . The molecular weight of this compound is 232.05 .


Molecular Structure Analysis

The IUPAC name for this compound is N-(4-bromo-2-fluorophenyl)acetamide . The InChI code for this compound is 1S/C8H7BrFNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“N-(4-Bromo-2-fluorophenyl)acetamide” is a solid at room temperature . It has a boiling point of 229.7°C at 760 mmHg and a melting point of 148-151°C .

Scientific Research Applications

  • Potential Pesticide Applications : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide, have been characterized for their potential as pesticides. These compounds were analyzed using X-ray powder diffraction (Olszewska, Pikus, & Tarasiuk, 2008).

  • Antidepressant and Anticonvulsant Activities : A derivative, 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(4-bromophenyl)acetamide, was studied for its antidepressant and anticonvulsant properties. It showed reduced immobility times in behavioral tests in mice, indicating potential antidepressant activity (Xie, Tang, Pan, & Guan, 2013).

  • Antimicrobial Properties : Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, including variants with the N-(4-Bromo-2-fluorophenyl) group, have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains (Badiger, Mulla, Khazi, & Khazi, 2013).

  • Synthesis and Biological Assessment for Antimicrobial Activity : N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide, a derivative, was synthesized and its structure elucidated. It exhibited high inhibitory effects against Aspergillus niger and Staphylococcus aureus (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).

  • Immunopotentiator Applications : N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763) has been investigated as an immunomodulator, enhancing the cytolytic T-lymphocyte response and potentially aiding in cancer treatment (Wang, Ruszala-Mallon, Lumanglas, Silva, & Durr, 1988).

  • Cytotoxic, Anti-inflammatory, Analgesic, and Antipyretic Effects : N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives have shown potential in cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects (Rani, Pal, Hegde, & Hashim, 2016).

  • Mushroom Tyrosinase Inhibition : N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide, a triazole-based compound, was found to inhibit mushroom tyrosinase, suggesting applications in melanogenesis inhibition (Hassan et al., 2022).

  • Antiplasmodial Properties : Novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, incorporating the 4-fluorophenyl group, showed potential antiplasmodial properties against Plasmodium falciparum (Mphahlele, Mmonwa, & Choong, 2017).

  • Chemoselective Acetylation in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was produced via chemoselective monoacetylation of 2-aminophenol (Magadum & Yadav, 2018).

Safety And Hazards

The safety information for “N-(4-Bromo-2-fluorophenyl)acetamide” indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, and H319 . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P332+P313+P362+P364, P305+P351+P338+P337+P313, and P501 .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYGKMDWQBWUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186293
Record name N-(4-Bromo-2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-2-fluorophenyl)acetamide

CAS RN

326-66-9
Record name N-(4-Bromo-2-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-2-fluorophenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromo-2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-bromo-2-fluorophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3HCD2QTE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 1.17 g (5.0 mmol) of N-acetyl-4-bromoaniline, 1.20 g (5.0 mmol) of N-fluoropyridinium triflate, and 50 ml of 1,1,2-trichloroethane was placed in a 100 ml 3-necked round bottomed flask equipped with a magnetic stirring bar, a thermometer, and a reflux condenser. The mixture was heated to 100° C. and allowed to react at that temperature for 20 hours. The mixture was then allowed to cool and the volatiles were removed by evaporation under reduced pressure. Analysis of the residue by standardized gas-liquid chromatography using a mass spectrometer detector indicated that the title product was present in 28 percent yield and that the balance of the N-acetyl-4-bromoaniline was still present as unreacted material.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-fluorophenylamine (10.9 g, 57.4 mmol) and pyridine (9.4 mL, 115 mmol) in 50 mL of anhydrous dichloromethane was treated with acetyl chloride (3.33 mL, 63.1 mmol) at 0° C. After 10 minutes at 0° C. and 10 minutes at room temperature, the mixture was concentrated in vacuo and the residue was treated with 300 mL of 1 N aqueous sulfuric acid. The organic layer was concentrated in vacuo to give 12.9 g of N-(4-bromo-2-fluorophenyl)acetamide as a light greyish solid (97% yield).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
3.33 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromo-2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Bromo-2-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Bromo-2-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Bromo-2-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Bromo-2-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Bromo-2-fluorophenyl)acetamide

Citations

For This Compound
6
Citations
Z Zhang, H Yang, Y Zhong, Y Wang, J Wang… - International Journal of …, 2021 - mdpi.com
Based on the strategy of the “tail approach”, 15 novel saccharide-modified sulfonamides were designed and synthesised. The novel compounds were evaluated as inhibitors of three …
Number of citations: 8 www.mdpi.com
D Vora, N Upadhyay, K Tilekar, V Jain… - Iranian Journal of …, 2019 - ncbi.nlm.nih.gov
Tuberculosis (TB) ranks second, next to AIDS making it most formidable disease in the present age. One of the crucial enzymes involved in cell wall synthesis of Mycobacterium …
Number of citations: 10 www.ncbi.nlm.nih.gov
T Pal, H Joshi, CS Ramaa - Anti-Cancer Agents in Medicinal …, 2014 - ingentaconnect.com
Recent era aims at developing safer partial Peroxisome proliferator-activated receptor-γ (PPAR- γ) agonists in order to dodge the toxicity issues related to full agonists. With a view to …
Number of citations: 16 www.ingentaconnect.com
A Ramanathan, LS Jimenez - Synthesis, 2009 - thieme-connect.com
Bromo and chloro substituents serve as excellent blocking groups on aromatic rings. When a halo substituent is para to an ortho, para-directing group, the ortho positions can be easily …
Number of citations: 46 www.thieme-connect.com
L Jin, X Zeng, S Li, G Qiu, P Liu - European Journal of Organic …, 2022 - Wiley Online Library
Here described a copper‐catalyzed direct chlorination and bromination of anilides in the presence of N‐fluorobenzenesulfonimide as oxidant. This protocol shows excellent …
H Baars - 2016 - publications.rwth-aachen.de
I would like to thank Prof. Dr. Carsten Bolm for the opportunity to work in his group on varied and exciting topics under excellent working conditions and for his support. Futhermore, I …
Number of citations: 3 publications.rwth-aachen.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.